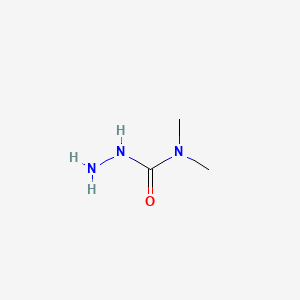

3-Amino-1,1-dimethylurea

説明

3-Amino-1,1-dimethylurea is a derivative of urea and is used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include this compound. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . Another study indicates that the thermal stability in the process of synthesizing 1,3-dimethylurea shows a negative correlation with the concentration of reactant urea, while a positive correlation with the reaction temperature .Molecular Structure Analysis

The molecular structure of 1,3-dimethylurea, a close relative of this compound, consists of colorless, waxy crystals . It forms needle-shaped crystals and has been crystallized using ethyl acetate (solvent) and heptane (precipitant) by the vapor diffusion technique .Chemical Reactions Analysis

1,3-Dimethylurea is used for the synthesis of various compounds, including caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others . It can also be used in combination with β-cyclodextrin derivatives to form low melting mixtures (LMMs), which can be used as solvents for hydroformylation and Tsuji-Trost reactions .Physical and Chemical Properties Analysis

1,3-Dimethylurea has a molar mass of 88.110 g·mol −1, appears as colorless, waxy crystals, and is odorless. It has a density of 1.142 g mL −1, a melting point of 104.4 °C, and a boiling point of 269.1 °C. It is soluble in water at 765 g L −1 .Safety and Hazards

将来の方向性

The synthesis of 1,3-dimethylurea and its derivatives, including 3-Amino-1,1-dimethylurea, is of great interest due to their diverse applications in medicine, polymer industry, and as denaturants for proteins . Future research could focus on developing more efficient and environmentally friendly methods for synthesizing these compounds, as well as exploring new potential applications .

特性

IUPAC Name |

3-amino-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLFGNJUOPLFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310084 | |

| Record name | 3-amino-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40685-92-5 | |

| Record name | N,N-Dimethylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40685-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 222377 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040685925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40685-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)